1,6-Dibromo-2-naphthyl morpholine-4-carboxylate
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Overview
Description
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two bromine atoms at positions 1 and 6 on the naphthalene ring, a morpholine ring attached to the 4-carboxylate group, and a naphthyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2-naphthyl morpholine-4-carboxylate typically involves the bromination of 2-naphthol followed by the introduction of the morpholine-4-carboxylate group. The reaction conditions for bromination usually involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The subsequent introduction of the morpholine-4-carboxylate group can be achieved through a nucleophilic substitution reaction using morpholine and a suitable carboxylate precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted naphthyl derivatives with various functional groups.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthyl derivatives.
Scientific Research Applications
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2-naphthyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the morpholine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromo-2-naphthol: A similar compound with two bromine atoms on the naphthalene ring but lacking the morpholine-4-carboxylate group.
2-Naphthyl morpholine-4-carboxylate: A compound with a morpholine-4-carboxylate group attached to the naphthalene ring but without bromine atoms.
Uniqueness
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate is unique due to the presence of both bromine atoms and the morpholine-4-carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H13Br2NO3 |
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Molecular Weight |
415.08 g/mol |
IUPAC Name |
(1,6-dibromonaphthalen-2-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C15H13Br2NO3/c16-11-2-3-12-10(9-11)1-4-13(14(12)17)21-15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
InChI Key |
CXACMDZHLADUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br |
Origin of Product |
United States |
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